![molecular formula C19H20N2O2 B2913035 3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-90-4](/img/structure/B2913035.png)
3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is an organic compound notable for its complex chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to a class of heterocyclic compounds, characterized by a fused ring system incorporating nitrogen and oxygen atoms. The intricate molecular arrangement suggests diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
Laboratory Synthesis: : The compound can be synthesized through multistep organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. The initial steps might include the formation of intermediate compounds such as benzyl-substituted oxadiazoles, followed by a series of condensation reactions.
Reaction Conditions: : Typical conditions include the use of solvents like dichloromethane or acetonitrile, catalysts like palladium on carbon (Pd/C), and reagents such as hydrazine hydrate and benzyl chloride. Reaction temperatures often range from 25°C to 80°C.
Industrial Production Methods
Industrial synthesis might employ high-throughput methods to produce the compound on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be used to ensure consistent quality and yield. Scale-up procedures involve optimizing reaction parameters, using more robust catalysts, and applying efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl and methyl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reduction reactions can target the oxadiazocin ring, reducing specific bonds within the structure. Sodium borohydride (NaBH₄) is frequently used as a reducing agent.
Substitution: : The aromatic benzyl group can participate in electrophilic and nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) and acetic anhydride (C₄H₆O₃) are typically employed.
Common Reagents and Conditions
Oxidation: : KMnO₄ in acidic or basic medium.
Reduction: : NaBH₄ in ethanol.
Substitution: : NaOH or C₄H₆O₃ in appropriate solvents.
Major Products Formed
Oxidation of the benzyl group can yield benzoic acid derivatives. Reduction reactions may produce dihydro derivatives. Substitution reactions can result in various functionalized products depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is studied for its unique reactivity, serving as a model for understanding reaction mechanisms in heterocyclic chemistry.
Biology
Potential bioactivity includes antimicrobial and antifungal properties, making it a candidate for pharmaceutical research.
Medicine
The compound's structure suggests possible applications in drug design, particularly for targeting specific biological pathways and receptors.
Industry
Applications include its use as an intermediate in organic synthesis, contributing to the production of more complex molecules for various industrial processes.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. The oxadiazocin ring system allows for specific binding interactions, influencing biological pathways. These interactions can modulate enzyme activity or receptor signaling, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzodiazoles: : Similar in containing nitrogenous rings but differ in the arrangement of atoms and functionality.
Oxadiazoles: : Share the oxadiazole ring but lack the fused benzyl and methylene groups.
Pyrazines: : Feature nitrogenous rings but with a simpler structure.
Uniqueness
"3-benzyl-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one" is unique due to its fused ring system, combining benzyl, methylene, and oxadiazole moieties
Properties
IUPAC Name |
10-benzyl-4,9-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-8-9-17-15(10-13)16-11-19(2,23-17)21(18(22)20-16)12-14-6-4-3-5-7-14/h3-10,16H,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRHYNULHVDFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CC2NC(=O)N3CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2912952.png)
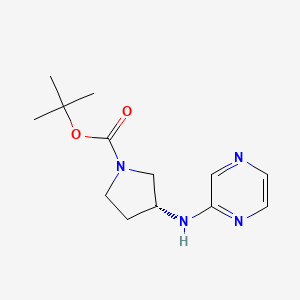
![2-Methoxy-3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyridine](/img/structure/B2912958.png)
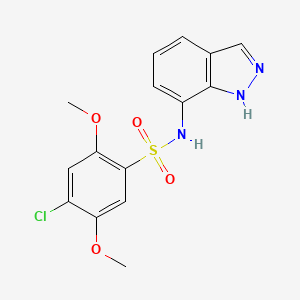
![1-methyl-1H-benzo[d]imidazol-5-yl 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetate](/img/structure/B2912962.png)
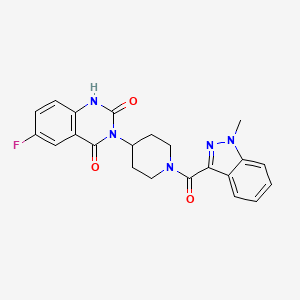
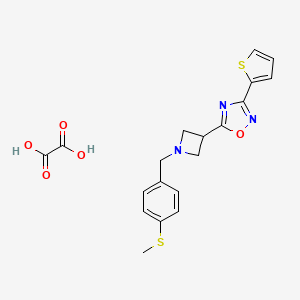
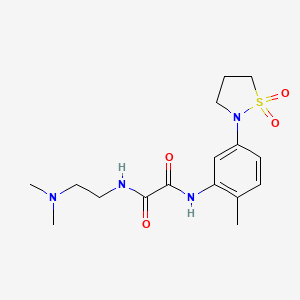
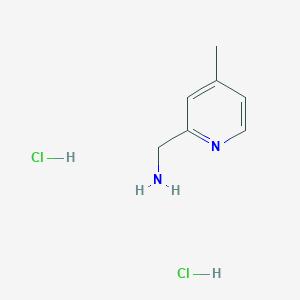


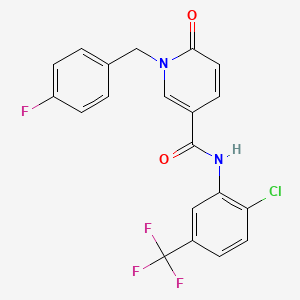
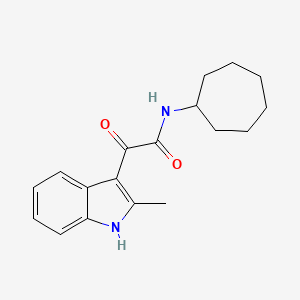
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2912975.png)
